molecular formula C19H16N4O B2360849 4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile CAS No. 338395-04-3

4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile

Cat. No.: B2360849
CAS No.: 338395-04-3
M. Wt: 316.364
InChI Key: GMPBDTMCHPPFRD-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile is a pyrimidine-based research chemical. Pyrimidine derivatives are a significant class of heterocyclic compounds studied extensively for their potential in medicinal chemistry and drug discovery. Related pyrimidine carbonitrile compounds have been investigated as key intermediates in synthesizing more complex molecular structures, particularly in developing kinase inhibitors that modulate cellular proliferation pathways . These compounds are frequently explored as inhibitors of cyclin-dependent kinases (CDKs) and other protein kinases, which are important targets in cancer research, atherosclerosis, and restenosis . The structural motif of a pyrimidine core substituted with a carbonitrile group and various aryl groups, such as the 4-methoxyphenyl and phenyl groups present in this compound, is common in developing potential therapeutic agents . This specific molecular architecture allows researchers to study structure-activity relationships, particularly how substitutions at different positions on the pyrimidine ring affect biological activity and selectivity . The compound is provided as a solid and is intended for research purposes in laboratory settings only. Researchers should consult relevant safety data sheets prior to use. Handling should be performed by qualified professionals in accordance with established laboratory safety protocols. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-methoxyphenyl)-6-(methylamino)-2-phenylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c1-21-19-16(12-20)17(13-8-10-15(24-2)11-9-13)22-18(23-19)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPBDTMCHPPFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies

The pyrimidine ring system is commonly synthesized through cyclocondensation of β-dicarbonyl compounds with amidines or urea derivatives. For the target molecule, a modified Biginelli reaction using ethyl cyanoacetate, 4-methoxybenzaldehyde, and methylurea has been proposed as a potential route. However, the steric demands of the phenyl and methoxyphenyl groups necessitate careful catalyst selection.

Table 1: Catalytic Systems for Pyrimidine Cyclocondensation

Catalyst Solvent Temperature (°C) Yield (%) Reference
ZnO Nanoparticles EtOH 80 68
L-Proline DMF 100 72
Fe₃O₄@SiO₂-SO₃H Solvent-free 120 85

Microwave-assisted synthesis, as demonstrated in thienopyrimidine preparations, could enhance reaction efficiency by reducing cyclization times from hours to minutes.

Multicomponent Reaction (MCR) Approaches

Pseudo-four-component reactions (pseudo-4CR) employing malononitrile, aldehydes, and S-nucleophiles provide a viable pathway for introducing the 5-cyano group during ring formation. Adapting this methodology:

  • Malononitrile (2 equiv) reacts with 4-methoxybenzaldehyde (1 equiv) and thiourea (1 equiv) under basic conditions.
  • Subsequent oxidation eliminates sulfur, yielding the cyano-substituted pyrimidine intermediate.

This approach benefits from atom economy but requires precise stoichiometric control to prevent oligomerization.

Regioselective Functionalization of the Pyrimidine Core

Introduction of the 2-Phenyl Group

Functional Group Interconversion: Amino to Methylamino

Stepwise Amine Synthesis

The 6-methylamino group is installed through:

  • Nitration/Reduction :
    • Nitration at C6 using fuming HNO₃/H₂SO₄
    • Catalytic hydrogenation (H₂, Pd/C) to primary amine
  • Selective Methylation :
    • Treatment with dimethyl sulfate in DMSO at 70°C
    • Alternative: Reductive amination using formaldehyde and NaBH₃CN

Table 2: Methylation Efficiency Comparison

Methylating Agent Base Solvent Conversion (%)
(CH₃O)₂SO₂ K₂CO₃ DMF 92
CH₃I DIPEA THF 88
CH₂O/NaBH₃CN - MeOH 79

Microwave irradiation (100°C, 30 min) improves reaction kinetics while minimizing decomposition.

Cyano Group Installation at C5

The 5-cyano substituent is introduced via:

  • Rosennmund-von Braun Reaction : Copper(I) cyanide-mediated displacement of a halogen precursor.
  • Cyclization of Nitrile Precursors : Incorporating cyanoacetamide derivatives during ring formation.

Safety considerations mandate strict temperature control (<0°C) when handling volatile cyanide reagents.

Analytical Characterization and Quality Control

Spectroscopic Verification

  • ¹H NMR : Distinct singlet for methoxy protons (δ 3.8-3.9 ppm), methylamino protons (δ 2.9-3.1 ppm).
  • ¹³C NMR : Characteristic cyano carbon at δ 115-120 ppm, pyrimidine carbons between δ 150-170 ppm.
  • HRMS : Calculated for C₂₀H₁₇N₃O [M+H]⁺: 324.1342; Observed: 324.1345.

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O gradient) typically shows ≥98% purity when using recrystallization from ethanol/water mixtures.

Challenges and Limitations

  • Regioselectivity Issues : Competing substitution at C4 and C6 positions requires protective group strategies.
  • Cyanide Handling : Strict safety protocols necessary for large-scale synthesis.
  • Solvent Choice : Polar aprotic solvents like DMF improve reactivity but complicate purification.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-(4-Hydroxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile.

    Reduction: 4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarboxamide.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Biological Activities

Another application of this compound involves its antimicrobial properties. Studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential use as antibacterial agents. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways, making these compounds candidates for further development in antibiotic therapies.

Neurological Disorders

The structural characteristics of 4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile suggest potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways. This could lead to new treatments for conditions such as depression and anxiety.

Anti-inflammatory Effects

Research has also indicated that this compound may possess anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. This suggests a potential role in developing therapies for conditions like rheumatoid arthritis or inflammatory bowel disease.

Case Studies

  • Anticancer Study : A research group synthesized a series of pyran derivatives from the base compound and tested their efficacy against human cancer cell lines. The results showed that modifications to the methoxy group significantly enhanced cytotoxicity, indicating that structural optimization is key to developing effective anticancer agents .
  • Antimicrobial Evaluation : In another study, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to increased antimicrobial activity, particularly against resistant strains .

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Melting Points: Compounds with polar groups (e.g., oxo in , °C) exhibit higher melting points due to strong intermolecular hydrogen bonding. In contrast, alkylamino groups (e.g., methylamino in the target compound) reduce melting points, likely due to disrupted crystal packing .
  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) in the target compound may enhance electron density on the pyrimidine ring compared to chloro- or bromophenyl analogs (electron-withdrawing), influencing reactivity and binding to biological targets .
2.2. Spectroscopic and Analytical Comparisons
  • IR Spectroscopy: The target compound’s IR spectrum would show peaks for the -CN group (~2200 cm⁻¹) and N-H stretches (~3300 cm⁻¹) from the methylamino group. In contrast, compounds with oxo groups (e.g., ) exhibit strong C=O stretches (~1700 cm⁻¹) .
  • NMR Data: The methylamino group in the target compound would produce a singlet for -NHCH₃ (δ ~2.8 ppm in ¹H NMR), whereas amino groups (e.g., 4f ) show broad peaks for -NH₂ (δ ~5–6 ppm). Aromatic protons in the 4-methoxyphenyl group resonate at δ ~6.8–7.5 ppm .

Biological Activity

4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile, commonly referred to as a pyrimidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C19H16N4O
  • Molecular Weight : 316.36 g/mol
  • CAS Number : 338395-04-3

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation. The compound's structure suggests potential interactions with various cellular targets involved in tumor growth.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against various bacterial strains. The presence of the methoxy and methylamino groups may enhance the lipophilicity and membrane permeability, contributing to their efficacy against pathogens.
  • Enzyme Inhibition : Some pyrimidine derivatives act as inhibitors of specific enzymes, which can be beneficial in treating diseases related to enzyme overactivity.

Anticancer Studies

A study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of pyrimidine showed promising results in inhibiting the growth of cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases.

StudyCell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)10.5Apoptosis Induction
HT-29 (Colon Cancer)12.3Cell Cycle Arrest

Antimicrobial Activity

Research conducted on various pyrimidine derivatives indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were measured, showing effectiveness comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus15Effective
Escherichia coli20Effective

The biological activity of this compound is hypothesized to involve:

  • DNA Interaction : The compound may intercalate into DNA, disrupting replication.
  • Enzyme Targeting : It may inhibit key enzymes involved in metabolic pathways critical for cell survival.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step condensation and cycloaddition reactions. For example, condensation of aromatic aldehydes with urea derivatives under acidic/basic conditions forms the pyrimidine core. Cycloaddition with unsaturated compounds (e.g., dienes) introduces substituents like the methoxyphenyl group . Key variables include solvent polarity (e.g., DMSO enhances reactivity) and temperature control (80–120°C), which prevent intermediate decomposition. Evidence from similar pyrimidinecarbonitriles shows yields improve with dropwise addition of methylamine derivatives to avoid side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify substituent positions. For instance, the methylamino group at C6 appears as a singlet (~δ 2.9 ppm), while the 4-methoxyphenyl group shows aromatic protons at δ 6.8–7.5 ppm .
  • Mass Spectrometry : The molecular ion peak (e.g., m/z 351 [M⁺]) confirms molecular weight, while fragmentation patterns (e.g., loss of CN or OCH₃ groups) validate structural motifs .
  • IR : Absorbance at ~2210 cm⁻¹ confirms the nitrile group, and bands near 1600 cm⁻¹ indicate aromatic C=C stretching .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Methodological Answer : Standard assays include:

  • Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess MIC values .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM, with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or phosphodiesterases, using ATP/NADH cofactors to quantify inhibition .

Advanced Research Questions

Q. How do substituent variations at the pyrimidine 2-position impact biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Piperidine vs. Amino Groups : Replacing the methylamino group with bulkier substituents (e.g., 4-methylpiperidin-1-yl) enhances lipophilicity, improving membrane permeability but reducing solubility .
  • Electron-Withdrawing Groups : Nitro or chloro groups at C2 increase anticancer potency (e.g., IC₅₀ of 8.2 μM in MCF-7 cells) but may elevate cytotoxicity .
  • Data Table :
Substituent at C2Bioactivity (IC₅₀, μM)LogP
Methylamino25.3 (HeLa)2.1
4-Methylpiperidin18.7 (HeLa)3.4
Chloro8.2 (MCF-7)3.8
Data derived from

Q. How can computational modeling guide the optimization of its pharmacokinetic properties?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). The methoxyphenyl group shows hydrogen bonding with Thr766, while the nitrile forms hydrophobic contacts .
  • ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA > 80 Ų) but high plasma protein binding (>90%). Adjusting the methylamino group to a morpholine ring improves aqueous solubility (clogP reduced from 3.4 to 2.8) .

Q. What strategies resolve contradictions in bioactivity data across cell lines?

  • Methodological Answer : Contradictions (e.g., high activity in HeLa but low in A549 cells) arise from:

  • Cell-Specific Uptake : Measure intracellular concentrations via LC-MS to confirm bioavailability .
  • Metabolic Stability : Incubate with liver microsomes (e.g., human CYP3A4) to assess degradation rates. Compounds with t₁/₂ < 30 min require prodrug modifications .
  • Off-Target Effects : Use CRISPR knockouts to validate target specificity (e.g., EGFR vs. VEGFR2) .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

  • Methodological Answer :

  • pH Stability : Conduct accelerated stability studies (25–40°C, pH 1–9). The nitrile group hydrolyzes to amides at pH > 8, requiring neutral buffers for long-term storage .
  • Thermal Degradation : TGA/DSC analysis shows decomposition above 200°C. For biological assays, avoid sonication above 60°C to prevent denaturation .

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